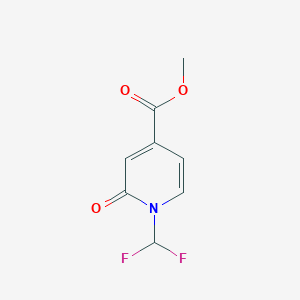

Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(difluoromethyl)-2-oxopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-14-7(13)5-2-3-11(8(9)10)6(12)4-5/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBJNRRPDIFIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N(C=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or through the use of difluorocarbene precursors under appropriate conditions.

Esterification: The carboxylic acid group on the pyridine ring can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.

Reduction: Reduction of the carbonyl group in the pyridine ring can yield the corresponding alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Difluoromethyl ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amides, thioesters, or other ester derivatives.

Scientific Research Applications

Chemistry

Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate serves as a crucial building block in organic synthesis. It is utilized in:

- The development of complex organic molecules.

- The synthesis of pharmaceutical compounds with enhanced efficacy.

- The formulation of agrochemicals aimed at improving crop yields.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Notably:

- It targets enzymes involved in metabolic pathways, which can lead to therapeutic applications.

Medicine

The medicinal properties of this compound are being explored for:

- Anti-inflammatory Effects : Studies suggest it may modulate inflammatory responses.

- Anticancer Properties : Preliminary research indicates potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Industry

In industrial applications, this compound is utilized for developing new materials with enhanced properties such as:

- Increased stability and reactivity.

Case Studies

Several studies have highlighted the biological activities and applications of this compound:

Case Study 1: Anticancer Activity

Research published in medicinal chemistry journals indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast) and A549 (lung), demonstrating significant antiproliferative effects.

Case Study 2: Anti-inflammatory Research

Investigations into its anti-inflammatory properties reveal that it may effectively reduce cytokine levels in inflammatory models.

Case Study 3: Antimicrobial Testing

Studies have shown that related compounds can inhibit bacterial growth, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity. The pyridine ring and ester group also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Substituent Effects at the 1-Position

Methyl 1-(4-Bromobutyl)-2-Oxo-1,2-Dihydropyridine-4-Carboxylate ()

- Structure : The 1-position is substituted with a 4-bromobutyl chain instead of difluoromethyl.

- Impact: Molecular Weight: Both compounds share the molecular formula C₁₁H₁₄XNO₃ (X = Br or F₂), but the bromobutyl group increases steric bulk and polarizability compared to the compact CHF₂ group.

1-Methyl-2-Oxo-1,2-Dihydropyridine-4-Carboxylic Acid ()

- Structure : Lacks the difluoromethyl group (1-methyl substituent) and features a carboxylic acid (-COOH) instead of an ester.

- Impact :

Core Heterocycle Modifications

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()

- Structure: Features a fused imidazo-pyridine ring system with additional nitro and cyano substituents.

- Melting Point: The nitro group contributes to a high melting point (243–245°C) via strong intermolecular interactions, whereas the target compound’s ester group may lower its melting point .

(4aR)-1-[(2,3-Difluoro-4-Iodophenyl)Methyl]-4-Hydroxy-4a-Methyl-2-Oxo-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxylic Acid 2-Methylpropyl Ester ()

- Structure : A pyridazine derivative with a difluoro-iodophenyl substituent.

Functional Group Variations

6-Hydroxy-2-Oxo-1,2-Dihydropyridine-4-Carboxylic Acid ()

- Structure : Replaces the methyl ester with a hydroxyl (-OH) group.

- Impact :

- Acidity : The hydroxyl group increases acidity (pKa ~4–5), affecting ionization state under physiological conditions.

- Similarity Score : Lower similarity (0.83) highlights the critical role of the ester group in modulating lipophilicity .

Biological Activity

Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 899452-29-0) is an organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a difluoromethyl group , which is known to enhance the biological activity and metabolic stability of organic compounds. Its structure can be summarized as follows:

- Molecular Formula : C8H7F2N O3

- Molecular Weight : 203.14 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridine Ring : Utilizing methods such as the Hantzsch pyridine synthesis.

- Introduction of the Difluoromethyl Group : Achieved using difluoromethylating agents like difluoromethyl bromide.

- Esterification : The carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield the methyl ester .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has been found to be 2.5 times more active than doxorubicin against colon HT29 carcinoma cells . This compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. The difluoromethyl group enhances binding affinity and selectivity towards these targets, leading to effective modulation of their activity . This property is crucial for developing new pharmacological agents.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ampicillin . Additionally, its antifungal activity has been noted, making it a candidate for further exploration in treating infectious diseases.

The mechanism through which this compound exerts its biological effects involves:

- Interaction with Specific Molecular Targets : The compound binds to enzymes or receptors, inhibiting their function.

- Induction of Apoptosis : In cancer cells, it triggers pathways leading to programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Q & A

Q. Advanced Research Focus

- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., carbonyl groups at C2 and C4) for derivatization .

- Molecular Docking : Models interactions with biological targets (e.g., kinases or bacterial enzymes) by analyzing hydrogen bonding with the difluoromethyl group .

- SAR Studies : Fluorine substitution at C1 enhances metabolic stability, while ester groups at C4 modulate solubility .

What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

Q. Advanced Research Focus

- Derivative Synthesis : Replace the difluoromethyl group with -CH₃, -CF₃, or -Cl to assess electronic effects on bioactivity .

- Biological Assays : Test inhibitory activity against bacterial topoisomerases or cancer cell lines (e.g., IC₅₀ values via MTT assays) .

- Pharmacokinetic Profiling : Measure logP (via HPLC) to correlate lipophilicity with membrane permeability .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Focus

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .

- Metabolic Interference : Use liver microsome stability tests to identify active metabolites .

- Statistical Validation : Apply multivariate analysis to distinguish signal-to-noise ratios in low-yield derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.